MK-3697
描述
MK-3697 是一种选择性食欲素 2 受体拮抗剂,主要用于治疗失眠。食欲素受体在调节觉醒、清醒和食欲中起着至关重要的作用。 通过选择性靶向食欲素 2 受体,this compound 有助于促进睡眠,而不会显着影响其他生理过程 .
作用机制
MK-3697 通过选择性结合和拮抗食欲素 2 受体发挥作用。该受体主要参与促进清醒和觉醒。通过阻断食欲素 2 受体,this compound 降低清醒并促进睡眠。 所涉及的分子靶点和途径包括调节觉醒和睡眠-觉醒周期的食欲素信号通路 .
生化分析
Biochemical Properties
MK-3697 interacts with the orexin 2 receptor (OX2R), demonstrating a high affinity with a Ki value of 1.1 nM . It is selective for OX2R over the orexin 1 receptor (OX1R), with a Ki value of 3,600 nM for the latter . This interaction with the orexin receptors plays a crucial role in its biochemical activity.
Cellular Effects
The effects of this compound at the cellular level are primarily related to its influence on sleep regulation. By antagonizing the orexin 2 receptor, this compound can decrease active awake time and increase slow wave sleep (SWS) and rapid eye movement (REM) sleep .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the orexin 2 receptor, thereby inhibiting the activity of this receptor . This inhibition disrupts the normal functioning of the orexin system, which plays a key role in wakefulness and arousal.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated excellent sleep efficacy across species
Dosage Effects in Animal Models
In animal models, this compound has shown to decrease active awake time and increase slow wave sleep and rapid eye movement sleep when administered at a dose of 100 mg/kg
准备方法
合成路线和反应条件
MK-3697 的合成涉及制备 2,5-二取代异烟酰胺衍生物。合成路线通常包括以下步骤:
异烟酰胺核的形成: 这涉及异烟酸与适当的胺在特定条件下反应,形成核心结构。
取代反应: 通过取代反应,在异烟酰胺核的 2 和 5 位引入各种取代基。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低生产成本。 诸如连续流动反应器和自动化合成等技术可用于提高效率 .
化学反应分析
反应类型
MK-3697 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。
还原: 还原反应可以用来修饰分子中的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
科学研究应用
MK-3697 有几种科学研究应用,包括:
化学: 用作研究食欲素受体拮抗剂及其化学性质的参考化合物。
生物学: 用于研究以了解食欲素受体在睡眠调节和食欲控制等生物过程中的作用。
医学: 研究其在治疗失眠和其他睡眠障碍方面的潜在治疗应用。
工业: 用于开发针对食欲素受体的新药物 .
相似化合物的比较
类似化合物
MK-1064: 另一种选择性食欲素 2 受体拮抗剂,具有类似的促进睡眠作用。
苏沃雷克斯: 一种双重食欲素受体拮抗剂,靶向食欲素 1 和食欲素 2 受体。
来博雷克斯: 另一种用于治疗失眠的双重食欲素受体拮抗剂
独特性
MK-3697 的独特性在于其对食欲素 2 受体的高度选择性,这使其能够在与双重食欲素受体拮抗剂相比的情况下,以最小的副作用促进睡眠。 这种选择性降低了嗜睡和发作性睡病副作用的风险,使其成为治疗失眠的有希望的候选药物 .
属性
IUPAC Name |
N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOUDUXMPUHJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224846-01-8 | |
Record name | MK-3697 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-3697 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the mechanism of action of MK-3697 and its therapeutic relevance?
A1: this compound acts as a selective antagonist of the orexin 2 receptor (OX2R). [] The orexin system, particularly the OX2R, plays a crucial role in regulating sleep-wake cycles. By selectively blocking OX2R, this compound inhibits orexin signaling, promoting sleep. This selective targeting is particularly relevant for insomnia treatment as it aims to improve sleep without disrupting other physiological processes regulated by the orexin system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。